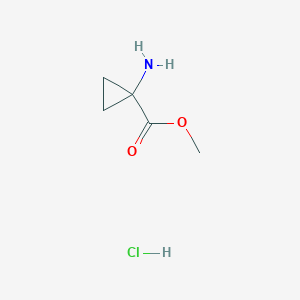
4-氯吲哚
描述
Synthesis Analysis
The synthesis of 4-Chloroindoles can be achieved through various methods. One notable approach is the one-pot synthesis from readily available 2,3-dichloroaniline derivatives and terminal alkynes, using a catalyst composed of palladium and dicyclohexyl(dihydroxyterphenyl)phosphine. This method enables ortho-selective Sonogashira coupling, followed by cyclization to afford 4-chloroindoles in high yields. Further, this transformation facilitates the one-pot synthesis of 2,4-disubstituted indoles via Suzuki-Miyaura coupling after indole formation (Yamaguchi & Manabe, 2014).
Molecular Structure Analysis
The molecular structure and vibrational spectra of 4-Chloroindole, along with its positional isomers, have been studied using DFT/B3LYP level of theory. These studies provide insights into the molecular geometry, IR intensities, harmonic and anharmonic vibrational frequencies in the ground state, and the impact of the chloro atom's position on the indole aromatic system's properties (Ozisik, Saǧlam, & Bayari, 2008).
Chemical Reactions and Properties
4-Chloroindole-3-acetic acid (4-Cl-IAA), a derivative of 4-Chloroindole, exhibits potent auxin activity in various bioassays, indicating the structural features required to induce auxin-mediated growth in plants. This compound is a naturally occurring auxin in certain plants and plays a significant role in plant growth and development, highlighting the unique chemical properties and reactions of chlorinated indoles in biological systems (Reinecke, 2004).
Physical Properties Analysis
The physical properties of 4-Chloroindole and its derivatives can be influenced by the chloro substituent, which affects their solubility, melting point, and stability. These properties are crucial for their application in synthesis and biological assays but require further detailed studies for comprehensive insights.
Chemical Properties Analysis
The chemical properties of 4-Chloroindole, such as reactivity towards nucleophilic substitution, electrophilic addition, and its behavior in various chemical reactions, are significantly impacted by the presence of the chlorine atom. This substituent influences the electron density and reactivity of the indole nucleus, enabling a wide range of chemical transformations and applications in organic synthesis and medicinal chemistry.
科学研究应用
植物生长调节: 4-氯吲哚-3-乙酸(4-Cl-IAA)是某些植物中的一种天然生长素,如豆科植物Vicieae族和松树。在各种生物测定中,它是一种有效的生长素,在正常植物生长和发育中发挥着重要作用,特别是在豌豆和蚕豆等物种中(Reinecke, 2004)。
化学合成: 4-氯吲哚已经通过使用钯-二羟基三苯基膦催化剂从2,3-二氯苯胺衍生物和末端炔烃合成。这种方法已被用于合成2,4-二取代吲哚,表明其在化学合成中的实用性和在开发复杂有机化合物中的潜在应用(Yamaguchi & Manabe, 2014)。
生物降解和环境应用: Exiguobacterium sp. PMA可以利用4-氯吲哚作为其唯一的碳和能源来源。这株菌株可以在土壤中降解4-氯吲哚,表明其在生物修复受污染场地中的潜在应用(Arora & Bae, 2015)。
分子结构分析: 对4-氯吲哚的分子几何、振动频率和其他性质的研究为了解其化学行为和在材料科学或分子工程中的潜在应用提供了见解(Ozisik, Saǧlam, & Bayari, 2008)。
生长素在农业中的活性: 已经探索了4-氯吲哚-3-乙酸及其酯类的合成和生物活性,显示出在某些植物组织中具有强烈的伸长活性,并有促进植物扦插根系形成的潜力,这在农业实践中可能很有用(Katayama, 2000)。
豆科植物中的系统发育信息特征: 4-氯吲哚-3-乙酸(4-Cl-IAA)已被确定为豆科植物家族内的系统发育信息特征,为这些植物的进化生物学提供了见解(Lam et al., 2016)。
铜电化学中的抑制作用: 已经研究了吲哚和5-氯吲哚,包括4-氯吲哚,对铜在酸性氯化物溶液中的阳极溶解和阴极沉积的影响,表明在电化学和防腐蚀方面具有潜在应用(Scendo, Poddebniak, & Malyszko, 2003)。
安全和危害
4-Chloroindole is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation7. It is harmful if swallowed, in contact with skin, or if inhaled7.
未来方向
Halogenated indole derivatives, including 4-chloroindole, have shown potential in antimicrobial and antivirulence strategies against Vibrio species8. Further research is needed to identify new compounds and optimize their efficacy8.
属性
IUPAC Name |
4-chloro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN/c9-7-2-1-3-8-6(7)4-5-10-8/h1-5,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVLZRCRXNHITBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN | |
| Record name | 4-chloroindole | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30179894 | |
| Record name | 4-Chloroindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30179894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloroindole | |
CAS RN |
25235-85-2, 136669-25-5 | |
| Record name | 4-Chloroindole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25235-85-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloroindole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025235852 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 25235-85-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88141 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Chloroindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30179894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloroindole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.483 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 136669-25-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



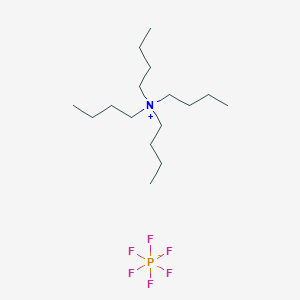


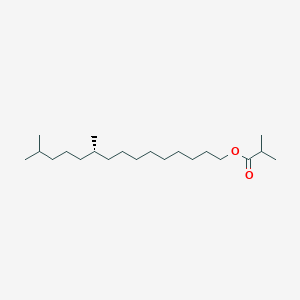
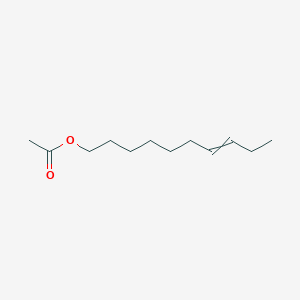
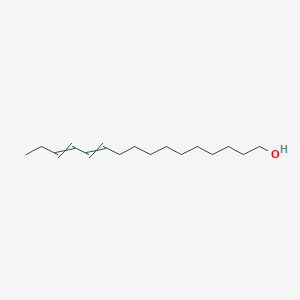
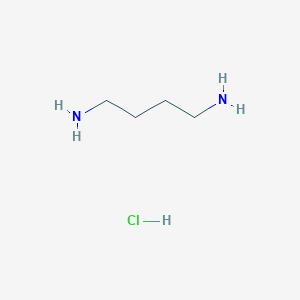

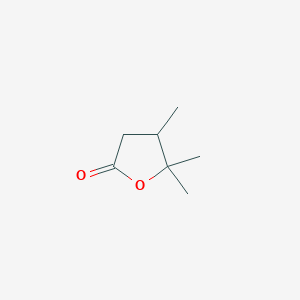
![2H-Furo[2,3-c]pyran-2-one](/img/structure/B13469.png)

